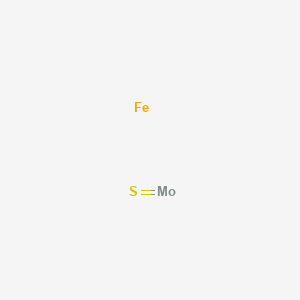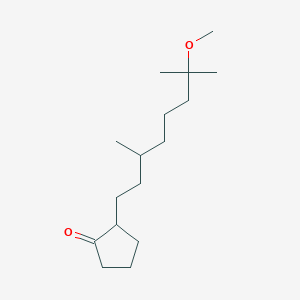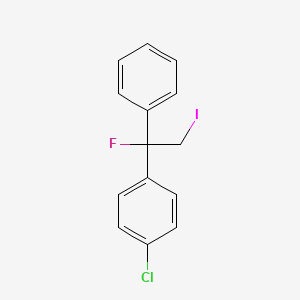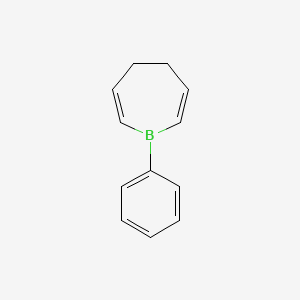
Iron--sulfanylidenemolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron–sulfanylidenemolybdenum (1/1) is a compound that combines iron and molybdenum with a sulfanylidenemolybdenum ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iron–sulfanylidenemolybdenum (1/1) typically involves the reaction of iron salts with molybdenum-containing ligands under controlled conditions. One common method includes the use of iron(II) chloride and ammonium tetrathiomolybdate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Iron–sulfanylidenemolybdenum (1/1) may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Iron–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use phosphine ligands under inert conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and molybdenum(VI) species, while reduction can produce iron(0) and molybdenum(IV) species.
Aplicaciones Científicas De Investigación
Iron–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydrodesulfurization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as high-strength alloys and corrosion-resistant coatings.
Mecanismo De Acción
The mechanism of action of Iron–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets through its iron and molybdenum centers. These interactions often involve electron transfer processes, where the compound can donate or accept electrons, facilitating various chemical transformations. The sulfanylidenemolybdenum ligand plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Iron–carbonylmolybdenum (1/1): Similar in structure but with a carbonyl ligand instead of sulfanylidenemolybdenum.
Iron–nitrosylmolybdenum (1/1): Contains a nitrosyl ligand, offering different reactivity and applications.
Iron–phosphanylmolybdenum (1/1): Features a phosphanyl ligand, used in different catalytic processes.
Uniqueness: Iron–sulfanylidenemolybdenum (1/1) is unique due to its specific ligand, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties.
Propiedades
Número CAS |
59787-36-9 |
|---|---|
Fórmula molecular |
FeMoS |
Peso molecular |
183.86 g/mol |
Nombre IUPAC |
iron;sulfanylidenemolybdenum |
InChI |
InChI=1S/Fe.Mo.S |
Clave InChI |
ADULOCGXJMPDRK-UHFFFAOYSA-N |
SMILES canónico |
S=[Mo].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)


![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)



